molecular formula C13H19ClN2O3 B1440781 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-28-9

3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1440781
M. Wt: 286.75 g/mol
InChI Key: INPFJCKRADDGDV-UHFFFAOYSA-N
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Description

3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride (3-NEPE) is a novel compound that has been increasingly studied for its potential applications in scientific research. It is a member of the class of piperidine derivatives, which are characterized by a cyclic amine ring with five carbon atoms and one nitrogen atom. Due to its unique structure and properties, 3-NEPE has become an attractive option for a variety of research applications, such as synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

Cytotoxic and Anticancer Agents

Research on related compounds to 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride has shown significant developments in the field of cytotoxic and anticancer agents. For instance, studies on 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds have revealed their potential as novel classes of cytotoxic agents with promising in vivo activity against certain cancers (Dimmock et al., 1998).

Carboxylesterase Inhibition

In the realm of enzyme inhibition, compounds similar to 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride have been instrumental in developing inhibitors for specific carboxylesterases. These have applications in managing the side effects of anticancer prodrugs like CPT-11, highlighting their significance in translational applications (Yoon et al., 2004).

Spectroscopic and Theoretical Studies

The compound's derivatives have been the subject of extensive spectroscopic and theoretical studies. Research on complexes formed with compounds like piperidinium-3-carboxylic acid showcases the potential of these substances in advancing understanding in fields like vibrational spectroscopy (Anioła et al., 2016).

Quantification of Reactive Oxygen Species

Derivatives of 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride have been used in the study of reactive oxygen species. For example, hydroxylamine derivatives have been shown to be effective in quantifying peroxynitrite, superoxide, and peroxyl radicals, indicating their utility in biochemical and biophysical research (Dikalov et al., 1997).

Development of Antiarrhythmic Agents

Some derivatives of the compound have shown promise as potential class III antiarrhythmic drugs, exemplified by studies on piperidyl-4-ethane derivatives, which have undergone clinical trials (Glushkov et al., 2011).

Bioactivity Studies

Studies on Mannich bases having a piperidine moiety, which are structurally related to 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride, have explored their cytotoxicity and carbonic anhydrase inhibitory activities. This research has implications for developing drug candidates with better activity profiles (Unluer et al., 2016).

properties

IUPAC Name

3-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-3-5-13(6-4-12)18-9-7-11-2-1-8-14-10-11;/h3-6,11,14H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPFJCKRADDGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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